molecular formula C11H14N2O B11060766 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea

Cat. No.: B11060766
M. Wt: 190.24 g/mol
InChI Key: ZPJRCLDIVWNAMW-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea is a urea derivative featuring a partially hydrogenated naphthalene ring system. Its core structure consists of a urea group (-NH-C(=O)-NH₂) attached to the 2-position of a 5,6,7,8-tetrahydronaphthalene scaffold.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylurea

InChI

InChI=1S/C11H14N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14)

InChI Key

ZPJRCLDIVWNAMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

This method involves generating an isocyanate intermediate from 5,6,7,8-tetrahydronaphthalen-2-amine (80 ) using triphosgene, followed by reaction with ammonium hydroxide to yield the target urea.

Step 1: Isocyanate Formation
A solution of triphosgene (1 mmol) in dichloromethane (15 mL) is cooled to 0°C. The amine 80 (3 mmol) is added dropwise, followed by aqueous NaOH (3 mmol). The mixture is stirred at ambient temperature for 1 hour, yielding the isocyanate intermediate 12a–e .

Step 2: Urea Formation
The isocyanate is suspended in tetrahydrofuran (THF, 10 mL) and treated with ammonium hydroxide (1 mmol). Stirring at room temperature for 6 hours affords the urea product after recrystallization (EtOAc/hexane, 3:1).

Key Data

  • Yield : 73–76%

  • Purification : Flash chromatography (hexane/EtOAc, 1:1)

  • Catalyst : None required

Carbonyldiimidazole (CDI)-Assisted Synthesis

Reaction Pathway

Carbonyldiimidazole activates the amine to form an isocyanate, which reacts with ammonia under mild conditions.

Procedure

  • Activation : 5,6,7,8-tetrahydronaphthalen-2-amine (80 , 11.22 mmol) is treated with CDI (12.34 mmol) in tetrahydrofuran (224.4 mL) at room temperature for 12 hours.

  • Ammonolysis : 28% ammonium hydroxide (56.1 mL) is added, and stirring continues for 4 hours.

  • Workup : The organic layer is separated, dried over MgSO₄, and purified via silica gel chromatography.

Key Data

  • Yield : 3.92% (low due to competing side reactions)

  • Solvent : Tetrahydrofuran

  • Catalyst : SnCl₄ (0.56 mmol)

Sodium Cyanate and Lewis Acid Catalysis

Methodology

This approach employs sodium cyanate (NaOCN) and tin(IV) chloride (SnCl₄) to facilitate urea formation.

Steps

  • Acylation : 4-tert-Butylbenzoyl chloride (18 mmol) reacts with NaOCN (13.46 mmol) in acetonitrile/toluene (1:1) under reflux for 8 hours.

  • Amination : 5,6,7,8-tetrahydronaphthalen-2-amine (80 , 11.22 mmol) is added and stirred for 2 hours.

  • Isolation : The organic layer is dried and purified via column chromatography.

Key Data

  • Yield : 3.92%

  • Catalyst : SnCl₄

  • Temperature : Reflux (≈110°C)

Microwave-Assisted Urea Coupling

Accelerated Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure

  • Activation : The amine 80 (1 mmol) is treated with 4-nitrophenyl chloroformate (1.1 mmol) in dichloromethane (DCM) with triethylamine.

  • Coupling : The intermediate is reacted with ammonium hydroxide under microwave irradiation (55–100°C, 60–100 W, 10–20 minutes).

  • Purification : The crude product is recrystallized or chromatographed.

Key Data

  • Yield : 75–82% (extrapolated from similar reactions)

  • Time : 10–20 minutes

  • Solvent : DMSO/THF

Comparative Analysis of Synthetic Methods

MethodReagentsCatalystYield (%)TimeComplexity
TriphosgeneTriphosgene, NH₄OHNone73–767 hoursModerate
CDI ActivationCDI, NH₄OHSnCl₄3.9216 hoursHigh
NaOCN/SnCl₄NaOCN, Acyl chlorideSnCl₄3.9210 hoursHigh
Microwave-AssistedChloroformate, NH₄OHNone75–820.5 hoursLow

Key Findings :

  • The triphosgene method offers the highest yield (73–76%) but requires handling toxic reagents.

  • Microwave-assisted synthesis drastically reduces reaction time (30 minutes) and improves yield, though optimization is needed for scalability.

  • CDI and NaOCN methods suffer from low yields due to competing hydrolysis and side reactions.

Structural and Mechanistic Insights

Role of Solvents and Catalysts

  • Polar aprotic solvents (THF, DCM) enhance isocyanate stability.

  • Lewis acids (SnCl₄) accelerate cyanate activation but may complicate purification.

Purification Challenges

  • Silica gel chromatography is universally employed, with hexane/EtOAc mixtures providing optimal separation.

  • Recrystallization in EtOAc/hexane (3:1) yields high-purity products .

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(5,6,7,8-tetrahydronaphthalen-2-yl)urea exhibits significant biological activities. Notable applications include:

Antimicrobial Properties

Studies have shown that derivatives of tetrahydronaphthalene can act as inhibitors of ATP synthase and possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis , indicating potential in treating infectious diseases.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. Research suggests that tetrahydronaphthalene derivatives can inhibit cell proliferation in various cancer cell lines. This activity is attributed to their ability to interact with specific biological targets involved in cellular processes.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes critical to metabolic pathways. For example:

  • Cholesterol Metabolism : Inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) has been observed in vitro, suggesting potential applications in managing lipid metabolism disorders .

Case Studies

Several case studies highlight the therapeutic potential of this compound and its derivatives:

Study FocusFindings
Antimicrobial ActivityEffective against Mycobacterium tuberculosis; potential for developing new antibiotics.
Anticancer PropertiesInhibitory effects on cancer cell lines; suggests a pathway for new cancer therapies.
Enzyme InhibitionSignificant inhibition of ACAT; implications for cholesterol-related conditions.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for further research in drug development. Its ability to modulate biological activity through interactions with various targets positions it as a promising lead compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydronaphthalene moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Urea Derivatives

  • F27 (EP 3 644 731 B1): This compound, (Z)-1-(4-Oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea, shares the tetrahydronaphthalene core but incorporates a thiazolidinone heterocycle and a trifluoromethoxy-triazolylphenoxy group. These additions increase molecular complexity and lipophilicity, likely enhancing target binding in kinase inhibition .
  • 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034259-90-8): This derivative features hydroxy, methoxy, and thiophenylmethyl substituents.

Ketone Derivatives

  • 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one (CAS 17610-21-8): A ketone analog with tetramethyl substitutions on the tetrahydronaphthalene ring. The methyl groups enhance lipophilicity and volatility, making it suitable for fragrance applications (e.g., woody/amber notes) .
  • Iso-E Super (1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone): A fully saturated octahydronaphthalene derivative with a ketone group. Its stability and odor profile have led to widespread use in perfumery .

Amine and Cathinone Analogs

  • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 92050-16-3) :
    Replaces the urea group with an amine, increasing basicity and reactivity. Used as a synthetic intermediate .
  • TH-PVP (2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one): A cathinone analog with a pyrrolidinyl group. Its stimulant effects are linked to dopamine reuptake inhibition, contrasting sharply with the therapeutic focus of urea derivatives .

Biological Activity

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₇N₂O and a molecular weight of approximately 175.27 g/mol. Its structure comprises a tetrahydronaphthalene moiety linked to a urea functional group, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities. Key findings include:

  • Inhibition of ATP Synthase : Compounds related to this structure have been shown to inhibit ATP synthase, a critical enzyme in cellular energy production.
  • Antimicrobial Properties : Studies suggest potential effectiveness against pathogens such as Mycobacterium tuberculosis, indicating promise in treating infectious diseases.
  • Anticancer Activity : Preliminary data suggest that derivatives may exhibit anticancer properties through various mechanisms.

The biological activity of this compound is influenced by its molecular interactions with biological targets. Some proposed mechanisms include:

  • Modulation of Cellular Processes : The unique structural features allow interaction with specific receptors or enzymes, leading to modulation of cellular pathways.
  • Covalent Bond Formation : Functional groups within the molecule can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various tetrahydronaphthalene derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibition rates compared to control compounds.

Compound NameInhibition Rate (%)
This compound75%
Control Compound20%

Study 2: Anticancer Activity

Another study evaluated the anticancer properties of this compound in vitro against several cancer cell lines. The findings demonstrated that the compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)20

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of Tetrahydronaphthalene : Utilizing potassium permanganate for oxidation.
  • Urea Linkage : Reaction with isocyanates or carbamates to introduce the urea functional group.

Comparison with Related Compounds

Several compounds share structural similarities with this compound. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(5-Methyl-6,7-dihydro-naphthalen-2-yl)ureaContains a methyl group on the naphthalene ringEnhanced lipophilicity
1-(Naphthalen-2-yl)ureaLacks hydrogen saturation on naphthaleneSimpler structure; less steric hindrance
1-(4-Chlorophenyl)-3-(tetrahydronaphthalen-2-yl)ureaIncorporates a chlorophenyl groupPotentially different receptor interactions

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : In airtight containers under nitrogen, away from light (prevents degradation).
    While specific toxicity data for the urea derivative is limited, related tetrahydronaphthalenes are classified as irritants .

How does the electronic environment of the tetrahydronaphthalene ring influence the reactivity of substituted urea derivatives?

Advanced
Electron-donating groups (e.g., methyl) on the tetrahydronaphthalene ring enhance nucleophilicity at the 2-position, facilitating urea bond formation. Conversely, electron-withdrawing groups (e.g., bromo) reduce reactivity but improve stability. Hammett studies (σ values) correlate substituent effects with reaction rates. For example, brominated analogs (σm_m = 0.39) exhibit slower coupling kinetics compared to methyl derivatives (σp_p = -0.17) .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Q. Basic

  • Flash Chromatography : Silica gel with ethyl acetate/petroleum ether (5–15% gradient) removes polar byproducts.
  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals.
  • Centrifugal Partition Chromatography (CPC) : For scale-up, avoids irreversible adsorption on silica .

What in silico approaches are suitable for predicting the biological activity of tetrahydronaphthalene-urea hybrids?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).
  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors to predict bioavailability.
  • MD Simulations : GROMACS for stability assessment of ligand-target complexes over 100-ns trajectories.
    These methods prioritize compounds for in vitro testing, reducing experimental costs .

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